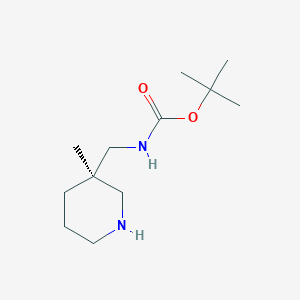

tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate

Description

tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine on the methylene bridge. This compound is significant in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in the development of kinase inhibitors and adrenergic receptor antagonists . Its stereochemistry (R-configuration) and structural rigidity influence its interactions with biological targets, such as enzymes or receptors, by modulating binding affinity and selectivity.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-[[(3R)-3-methylpiperidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)/t12-/m1/s1 |

InChI Key |

AFBJLLMPAKKANC-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@]1(CCCNC1)CNC(=O)OC(C)(C)C |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methylpiperidine Derivatives

Method:

The synthesis begins with the preparation of the 3-methylpiperidine core, often via asymmetric hydrogenation or chiral auxiliary-mediated reactions.

-

- Starting from a suitable precursor such as 3,3-disubstituted pyridine derivatives, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) yields the (R)-configured 3-methylpiperidine.

- Example: Hydrogenation of 3-methylpyridine derivatives under chiral catalyst control, achieving high stereoselectivity (~97% ee).

Chiral Auxiliary or Chiral Pool Approaches:

- Using naturally occurring chiral compounds (e.g., amino acids or chiral alcohols) as starting materials to introduce stereochemistry at the 3-position.

Carbamate Formation

Method:

The core step involves converting the amino group at the 3-position into a carbamate.

- Reaction with tert-Butyl Chloroformate (Boc-Cl):

- The 3-methylpiperidine derivative is dissolved in a suitable solvent such as dichloromethane (DCM) or ethanol.

- Triethylamine (TEA) or diisopropylethylamine (DIPEA) is added as a base to scavenge HCl.

- tert-Butyl chloroformate is added dropwise at 0°C to room temperature.

- The mixture is stirred for several hours (usually 16-24 hours) to ensure complete carbamate formation.

| Parameter | Typical Values | Source/Notes |

|---|---|---|

| Solvent | DCM or ethanol | From literature and patent procedures |

| Base | Triethylamine or DIPEA | To neutralize HCl |

| Temperature | 0°C to RT | Controlled addition of Boc-Cl |

| Reaction time | 16-24 hours | Ensures complete conversion |

Outcome:

Formation of the tert-butyl carbamate-protected amino derivative.

Stereoselective Functionalization

Chiral induction:

Achieved via chiral catalysts or auxiliaries during the hydrogenation or amidation steps to ensure the R-configuration at the 3-position.Purification:

Chiral HPLC or crystallization techniques are employed to isolate the enantiomerically pure compound.

Final Purification and Characterization

- The crude product is purified via silica gel chromatography or reverse-phase chromatography.

- Characterization involves NMR, HRMS, and chiral HPLC to confirm structure and stereochemistry.

Representative Data Table of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Carbamate formation | tert-Butyl chloroformate, triethylamine | DCM | 0°C to RT | 16-24 h | ~85% | Complete conversion confirmed by TLC |

| Stereoselective hydrogenation | H2, chiral catalyst | Ethanol | RT | 16-24 h | >95% ee | Achieved via asymmetric hydrogenation |

| Final purification | Chromatography | - | - | - | - | Confirmed by NMR and chiral HPLC |

Additional Considerations and Variations

-

- Use of Mitsunobu reactions for stereoselective inversion or functionalization.

- Use of chiral auxiliaries for stereocontrol during carbamate formation.

-

- Boc groups are introduced and later removed under acidic conditions if necessary.

-

- Reactions are optimized for scale by controlling temperature and reagent addition rates to maximize stereoselectivity and yield.

Summary of Literature and Patent Sources

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction can lead to the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted carbamates .

Scientific Research Applications

tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications

Piperidine vs. Pyrrolidine Analogs

- Reduced steric bulk may enhance solubility but decrease target selectivity compared to the target compound .

- (R)-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate (CAS 479091-25-3): Replaces the six-membered piperidine with a five-membered pyrrolidine ring.

Substituted Piperidine Derivatives

- Fluorine’s inductive effects may improve metabolic stability compared to the methyl-substituted target compound .

- tert-Butyl ((2R,3S)-2-methylpiperidin-3-yl)carbamate (CAS 1032684-85-7):

Substituent Variations

Methyl vs. Bulkier Groups

- (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: Benzyl group on nitrogen enhances lipophilicity, improving blood-brain barrier penetration but increasing off-target risks .

Functional Group Additions

- tert-Butyl (6-aminopyridin-2-yl)methylcarbamate (EP 3 643 703 A1): Pyridine ring introduces aromaticity and π-stacking capabilities, useful in kinase inhibitor design .

- tert-Butyl (3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 408):

Tabulated Comparison of Key Compounds

Biological Activity

Tert-butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate, a compound with notable biological activity, has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (R)-3-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The reaction is conducted under inert conditions to ensure optimal yield and purity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring is crucial for binding to active sites, while the carbamate group enhances stability and bioavailability. This compound can act as either an inhibitor or activator, modulating various biochemical pathways.

1. Pharmacological Applications

This compound has been investigated for its potential therapeutic applications, including:

- Analgesic Properties : Studies suggest that it may serve as an intermediate in synthesizing analgesic compounds.

- Anti-inflammatory Effects : Its structure allows for interactions that could mitigate inflammatory responses.

- Antipsychotic Potential : Research indicates it may influence neurotransmitter systems relevant to psychotropic effects.

2. In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit various biological processes:

- Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in cancer cell lines, suggesting its role as a microtubule-destabilizing agent. For example, it was found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 μM .

| Compound | Concentration (μM) | Effect on Cell Viability (%) |

|---|---|---|

| This compound | 1 | 50% reduction in viability |

| Control (Doxorubicin) | 1 | 30% reduction in viability |

3. Case Studies

A recent study explored the effects of this compound on neuroprotection against amyloid-beta-induced toxicity in astrocytes. The results indicated a moderate protective effect against cell death due to reduced TNF-alpha production and oxidative stress markers .

Q & A

Q. How to integrate experimental data with computational models for reaction optimization?

- Methodological Answer : High-throughput experimentation (HTE) generates datasets for machine learning training. Bayesian optimization algorithms prioritize reaction parameters (e.g., solvent polarity, catalyst loading), validated by robotic synthesis platforms. Real-time NMR or IR monitoring feeds into adaptive models, as demonstrated in ’s ICReDD framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.